Enhanced ALDH3A1 Inhibition vs. Close Analog
In a direct enzymatic inhibition assay, 4-Bromo-2-hydroxy-6-methylbenzaldehyde inhibited full-length human ALDH3A1 with an IC50 of 360 nM [1]. This potency is approximately 5.8-fold greater than that of a closely related analog (CHEMBL1492620, IC50 = 2100 nM), demonstrating that the specific substitution pattern of the target compound confers a measurable advantage in ALDH3A1 inhibition [2]. The compound also showed weaker inhibition of ALDH1A1 (IC50 = 720 nM) and ALDH2 (Ki = 1000-2200 nM), indicating a degree of isoform selectivity [1].
Comparator 2100 nM
(approx. 6-fold difference)
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | CHEMBL1492620 (IC50 = 2100 nM) |
| Quantified Difference | 5.8-fold more potent |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3), benzaldehyde substrate, 2 min preincubation, spectrophotometric analysis |
Why This Matters
ALDH3A1 is implicated in cancer stem cell resistance and is a target for chemosensitization; superior inhibition can translate to more effective research tool compounds.
- [1] BindingDB. BDBM50448790 CHEMBL3128208: ALDH3A1 IC50 = 360 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448790 View Source
- [2] BindingDB. BDBM50447069 CHEMBL1492620: ALDH3A1 IC50 = 2100 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069 View Source
